

Application Note: Comprehensive Spectroscopic Characterization of (1H-Indazol-5-yl)-methyl-amine

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Compound of Interest

Compound Name: (1H-Indazol-5-yl)-methyl-amine

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Abstract

This technical guide provides a detailed framework for the structural characterization of **(1H-Indazol-5-yl)-methyl-amine** (IUPAC Name: N-Methyl-1-(1H-indazol-5-yl)methanamine), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.^[1] As a derivative of the indazole scaffold, which is present in numerous FDA-approved drugs, precise and unambiguous structural verification is paramount.^[2] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, medicinal chemists, and quality control scientists. We delve into the rationale behind experimental choices, from solvent selection to ionization techniques, and provide a predictive analysis of the expected spectral data to serve as a benchmark for empirical results.

Introduction: The Significance of the Indazole Moiety

Indazoles are ten- π electron aromatic heterocyclic systems that are central to the development of novel therapeutics, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.^[3] **(1H-Indazol-5-yl)-methyl-amine** serves as a key building block or intermediate in the synthesis of more complex pharmaceutical agents.^{[1][4]} Its structural integrity—the precise connectivity of the methylaminomethyl side chain at the C5

position and the tautomeric state of the indazole ring (1H vs. 2H)—directly influences its chemical reactivity and biological interactions.^{[5][6]} Therefore, rigorous characterization using orthogonal analytical techniques like NMR and MS is not merely a procedural step but a foundational requirement for any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.^[7] For **(1H-Indazol-5-yl)-methyl-amine**, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the side chain.

The Causality of Experimental Design

Solvent Selection: The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. Its high polarity ensures excellent solubility, and, crucially, it forms hydrogen bonds with the N-H protons of the indazole ring and the secondary amine. This slows down proton exchange, allowing for the clear observation of these signals, which might otherwise be broadened or unobservable in solvents like CDCl₃ or D₂O.^{[8][9]}

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point for chemical shifts.^[7]

Predicted NMR Spectral Data

The following predictions are based on established principles of NMR spectroscopy and published data for structurally related indazole derivatives.^{[2][3][10]} The analysis assumes the thermodynamically favored 1H-indazole tautomer is dominant in solution.^[5]

¹H NMR Spectrum (400 MHz, DMSO-d₆):

- Indazole N1-H: A very broad singlet expected far downfield (~13.0 ppm) due to its acidic nature and involvement in the aromatic system.
- Indazole H3: A singlet (~8.0 ppm). Its isolation (no adjacent protons) makes it a key diagnostic signal for the indazole ring system.

- Indazole Aromatic Protons (H4, H6, H7): These protons form an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
 - H4: A doublet (~7.7 ppm) coupled to H6 (small meta-coupling might be visible).
 - H7: A doublet (~7.5 ppm) coupled to H6.
 - H6: A doublet of doublets (~7.3 ppm) coupled to both H4 and H7.
- Methylene (-CH₂-): A singlet or doublet (~3.9 ppm). It will appear as a singlet if there is no significant coupling to the adjacent N-H proton. In DMSO-d₆, coupling is often observed, which would result in a doublet.
- Amine N-H: A broad signal, its position is concentration-dependent but expected around ~2.5-3.5 ppm.
- Methyl (-CH₃): A singlet or doublet (~2.3 ppm). It will appear as a singlet if N-H coupling is absent, or a doublet if coupled to the N-H proton.

¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

- Indazole Carbons:
 - C7a & C3a (Quaternary): ~140 ppm and ~122 ppm.
 - C3: ~134 ppm.
 - C5 (Substituted): ~130 ppm.
 - C4, C6, C7: Three distinct signals in the aromatic region, ~110-128 ppm.[11]
- Side-Chain Carbons:
 - -CH₂-: ~45-50 ppm.
 - -CH₃: ~35 ppm.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **(1H-Indazol-5-yl)-methyl-amine** and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample for optimal resolution.
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a standard 30-degree pulse angle.
 - Set the acquisition time to at least 3 seconds.
 - Employ a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Workflow for NMR Data Acquisition and Analysis

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